(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3,3-dimethylbutanoic acid is a significant compound in organic chemistry, particularly in the field of peptide synthesis and drug development. Its molecular formula is , with a molecular weight of approximately 367.4 g/mol. This compound is often utilized in research due to its role as a building block for various peptides and its involvement in asymmetric synthesis processes. The purity of commercially available samples typically reaches 95% .
This compound is classified as an amino acid derivative, specifically a fluorenylmethyloxycarbonyl (Fmoc) protected amino acid. Fmoc groups are widely used in solid-phase peptide synthesis due to their stability and ease of removal under mild conditions. The compound's unique structure includes a bulky fluorenyl group which enhances its utility in synthetic applications .
The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3,3-dimethylbutanoic acid typically involves the following steps:
These steps may vary slightly depending on specific laboratory protocols and desired yields .
The structure of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3,3-dimethylbutanoic acid can be described using several structural representations:
InChI=1S/C22H25NO4/c1-22(2,3)19(20(24)25)23(4)21(26)27-13-18-16-11-7-5-9-14(16)15-10-6-8-12-17(15)18/h5-12,18-19H,13H2,1-4H3,(H,24,25)/t19-/m1/s1
CC(C)(C)[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
These notations provide insight into the compound's stereochemistry and functional groups .
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3,3-dimethylbutanoic acid participates in various chemical reactions typical for amino acids:
These reactions are crucial for synthesizing complex peptide structures .
The mechanism of action for (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3,3-dimethylbutanoic acid primarily revolves around its role as a protected amino acid in peptide synthesis. Upon deprotection, it can act as a nucleophile in peptide bond formation:
This mechanism underscores its utility in constructing peptides with specific sequences for biological applications .
The physical properties of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3,3-dimethylbutanoic acid include:
Chemical properties include its solubility in polar solvents like water and methanol due to its ionic carboxylic acid group while being more hydrophobic due to the fluorenyl moiety .
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3,3-dimethylbutanoic acid has several applications in scientific research:
These applications highlight its versatility and importance in modern organic chemistry and pharmaceutical development .
CAS No.: 24622-61-5
CAS No.:
CAS No.:
CAS No.: 63719-82-4
CAS No.: